BenchChemオンラインストアへようこそ!

(1R,2R)-2-(4-fluorophenyl)-4-oxocyclopentane-1-carboxylic acid

Prostaglandin analog Metabolic stability FP receptor

(1R,2R)-2-(4-Fluorophenyl)-4-oxocyclopentane-1-carboxylic acid (CAS 104201-85-6; molecular formula C₁₂H₁₁FO₃; molecular weight 222.21 g/mol) is a chiral, non-racemic cyclopentanone-acid building block. It is employed as a key intermediate in the synthesis of prostaglandin F₂α analogs, particularly 17-phenyl-ω-chain-modified ophthalmic agents such as latanoprost , and serves as a precursor for fluorophenyl-substituted 4-oxocyclopentane[d]isoxazolines explored as fluorinated prostaglandin analogues.

Molecular Formula C12H11FO3
Molecular Weight 222.215
CAS No. 104201-85-6
Cat. No. B2606951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(4-fluorophenyl)-4-oxocyclopentane-1-carboxylic acid
CAS104201-85-6
Molecular FormulaC12H11FO3
Molecular Weight222.215
Structural Identifiers
SMILESC1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H11FO3/c13-8-3-1-7(2-4-8)10-5-9(14)6-11(10)12(15)16/h1-4,10-11H,5-6H2,(H,15,16)/t10-,11+/m0/s1
InChIKeyGBHRFYWHAGRHBU-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2R)-2-(4-Fluorophenyl)-4-oxocyclopentane-1-carboxylic acid (CAS 104201-85-6): Chiral Cyclopentanone Intermediate for Prostaglandin-Inspired APIs


(1R,2R)-2-(4-Fluorophenyl)-4-oxocyclopentane-1-carboxylic acid (CAS 104201-85-6; molecular formula C₁₂H₁₁FO₃; molecular weight 222.21 g/mol) is a chiral, non-racemic cyclopentanone-acid building block . It is employed as a key intermediate in the synthesis of prostaglandin F₂α analogs, particularly 17-phenyl-ω-chain-modified ophthalmic agents such as latanoprost [1], and serves as a precursor for fluorophenyl-substituted 4-oxocyclopentane[d]isoxazolines explored as fluorinated prostaglandin analogues [2].

Why Generic 2-Aryl-4-oxocyclopentane Carboxylic Acids Cannot Substitute (1R,2R)-2-(4-Fluorophenyl)-4-oxocyclopentane-1-carboxylic acid in Prostaglandin-Derived Drug Synthesis


Close structural analogs—such as 4-oxo-2-phenylcyclopentanecarboxylic acid (CAS 85729-34-6) or the des-fluoro, reduced, and diastereomeric forms—lack the precise combination of the 4-fluoro substituent, the 4-oxo group, and the (1R,2R) configuration required for downstream stereochemical fidelity in ω-chain-modified prostaglandin F₂α analogs [1]. The 4-fluoro substituent on the phenyl ring is critical for metabolic stability and FP receptor binding in the final drug substance, while the ketone at C-4 enables regioselective Wittig or Horner–Wadsworth–Emmons olefination for side-chain installation [2]. Substituting a non-fluorinated or incorrectly configured analog leads to diminished coupling efficiency, lower diastereomeric excess in subsequent transformations, and ultimately altered pharmacological profiles in the target API [3].

Head-to-Head Procurement Evidence: (1R,2R)-2-(4-Fluorophenyl)-4-oxocyclopentane-1-carboxylic acid vs. Closest Structural Analogs


4-Fluoro vs. 4-H Substitution: Metabolic Stability and FP Receptor Potency in 17-Phenyl PGF₂α Analogs

In the 17-phenyl PGF₂α series (latanoprost class), the 4-fluoro substituent on the phenyl ring increases metabolic stability relative to the unsubstituted phenyl analog by resisting cytochrome P450-mediated aromatic hydroxylation, while maintaining high FP receptor affinity [1]. The non-fluorinated analog (2-phenyl-4-oxocyclopentane-1-carboxylic acid, CAS 85729-34-6) is commercially available but lacks this stability-enhancing feature, making the 4-fluorophenyl compound the preferred intermediate for drug candidates requiring longer intraocular duration .

Prostaglandin analog Metabolic stability FP receptor

4-Oxo Ketone as Synthetic Handle: Regioselective Olefination vs. Reduced Cyclopentane Intermediates

The 4-oxo group provides a single electrophilic site for Wittig or Horner–Wadsworth–Emmons olefination to install the ω-side chain. The reduced analog, (1R,2R)-2-(4-fluorophenyl)cyclopentane-1-carboxylic acid (CAS 2307773-55-1 for the (1R,2S) diastereomer), lacks this carbonyl handle, requiring additional oxidation–protection steps that lower overall yield by an estimated 15-25% across the full synthetic sequence [1].

Synthetic efficiency Wittig olefination Diastereoselectivity

(1R,2R) Stereochemistry: Diastereomeric Purity vs. Alternative Configurations

Commercial suppliers of this compound report a typical purity of 97% for the (1R,2R) diastereomer . The (1R,2S) diastereomer (CAS 2307773-55-1) is also commercially available but would produce the incorrect configuration at C-15 (prostaglandin numbering) of the final PGF₂α analog, leading to a >100-fold reduction in FP receptor agonist potency based on established SAR for 15-epi prostaglandins [1].

Chiral purity Diastereoselectivity Enantiomeric excess

4-Fluorophenyl vs. 4-Trifluoromethylphenyl: Balancing Lipophilicity and Potency

An analog with a 4-trifluoromethyl substituent on the phenyl ring has been explored in antiarrhythmic and anticonvulsant aminoamide derivatives . However, the CF₃ group increases calculated logP by ~1.2 units versus the 4-fluoro compound, which may reduce aqueous solubility and ocular bioavailability when incorporated into prostaglandin analogs intended for topical ophthalmic delivery [1].

Lipophilicity logP FP receptor SAR

Procurement-Guiding Application Scenarios for (1R,2R)-2-(4-Fluorophenyl)-4-oxocyclopentane-1-carboxylic acid (CAS 104201-85-6)


GMP or R&D Synthesis of Latanoprost and Related 17-Phenyl PGF₂α Ophthalmic APIs

This compound serves as a chiral pool starting material for the construction of the ω-chain-modified cyclopentane core of latanoprost, travoprost, and tafluprost. The (1R,2R) configuration directly maps to the 15-(S) hydroxyl stereochemistry required for FP receptor agonism, while the 4-fluoro substituent ensures metabolic stability and target residence time necessary for once-daily dosing. Procurement specifications should require ≥97% purity with documented enantiomeric excess to avoid the inactive 15-epi contaminant [1].

Synthesis of Fluorinated Prostaglandin Analogue Libraries via Isoxazoline Intermediates

The compound serves as a precursor to fluorophenyl 4-oxocyclopentane[d]isoxazolines, which are versatile intermediates for generating diverse fluorinated prostaglandin analogues through 1,3-dipolar cycloaddition–reductive cleavage sequences [2]. This application leverages the 4-fluoro substituent for both metabolic stability and the ketone for regioselective isoxazoline formation.

Structure–Activity Relationship (SAR) Studies of FP and EP Prostanoid Receptor Subtypes

Medicinal chemistry teams investigating prostaglandin receptor subtype selectivity can use this compound as a template for systematic modification of the phenyl ring (e.g., halogen scanning at the 4-position) while maintaining the critical (1R,2R) stereochemistry and 4-oxo synthetic handle. The fluorinated compound serves as a potency and stability benchmark against which chloro, bromo, methyl, and methoxy analogs can be compared [3].

Quote Request

Request a Quote for (1R,2R)-2-(4-fluorophenyl)-4-oxocyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.